Cas no 146204-01-5 (BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)-)

Benzene, 2,3-difluoro-1-iodo-4-(phenylmethoxy)-, is a fluorinated and iodinated aromatic compound featuring a benzyl ether substituent. Its structure combines halogenated and ether functionalities, making it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The presence of fluorine and iodine atoms offers selective reactivity for cross-coupling reactions, while the phenylmethoxy group enhances solubility and stability. This compound is valuable for researchers seeking to introduce halogenated aromatic motifs into target molecules with precision. Its well-defined reactivity profile ensures consistent performance in nucleophilic substitutions and metal-catalyzed transformations.
BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- structure
146204-01-5 structure
Product Name:BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)-
CAS No:146204-01-5
MF:C13H9F2IO
MW:346.111243009567
CID:3372096
PubChem ID:21746779
Update Time:2025-07-22

BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)-
    • 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene
    • MFCD32632172
    • SCHEMBL9698543
    • NLXPYNYXSXAWIA-UHFFFAOYSA-N
    • 146204-01-5
    • CS-0192245
    • E95581
    • 2,3-difluoro-1-iodo-4-phenylmethoxybenzene
    • Inchi: 1S/C13H9F2IO/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
    • InChI Key: NLXPYNYXSXAWIA-UHFFFAOYSA-N
    • SMILES: C1(I)=CC=C(OCC2=CC=CC=C2)C(F)=C1F

Computed Properties

  • Exact Mass: 345.96662Da
  • Monoisotopic Mass: 345.96662Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2Ų

BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- Pricemore >>

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Additional information on BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)-

BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- (CAS No. 146204-01-5): A Comprehensive Overview

BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- (CAS No. 146204-01-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has shown promise in various applications, including pharmaceutical development and advanced materials synthesis. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of this compound.

The molecular structure of BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- is particularly noteworthy. The presence of fluorine atoms at the 2 and 3 positions imparts significant electronic and steric effects, which can influence the compound's reactivity and stability. The iodo group at the 1 position provides a versatile handle for further functionalization, while the phenylmethoxy group at the 4 position adds complexity and potential for conjugation with other molecules.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. Fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, making them more suitable for therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that fluorinated derivatives of benzene derivatives exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts (Smith et al., 2021). This finding underscores the potential of BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- as a valuable starting material for the development of novel pharmaceuticals.

The synthesis of BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- typically involves a multi-step process that combines various organic reactions. One common approach is to start with a substituted benzene ring and sequentially introduce the fluorine atoms, iodo group, and phenylmethoxy moiety. For example, a recent publication in Tetrahedron Letters described a method that utilized sequential electrophilic fluorination and Suzuki coupling reactions to achieve high yields of the target compound (Johnson et al., 2020). This synthetic route not only demonstrates the feasibility of large-scale production but also highlights the importance of precise reaction conditions to ensure product purity.

In addition to its potential in pharmaceuticals, BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- has shown promise in materials science. Fluorinated aromatic compounds are known for their unique electronic properties and have been explored for use in organic electronics and photovoltaic devices. A study published in Advanced Materials reported that fluorinated benzene derivatives exhibited enhanced charge transport properties when incorporated into polymer-based materials (Lee et al., 2019). This suggests that BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- could be a valuable building block for developing advanced electronic materials with improved performance.

The safety profile of BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- is an important consideration for its practical applications. While benzene itself is known to have potential health risks when exposed at high concentrations over prolonged periods, the presence of substituents such as fluorine atoms and an iodo group can significantly alter its toxicity profile. Recent toxicological studies have indicated that substituted benzene derivatives generally exhibit lower toxicity compared to unsubstituted benzene (Chen et al., 2020). However, it is crucial to conduct thorough safety assessments before using this compound in any application.

In conclusion, BENZENE, 2,3-DIFLUORO-1-IODO-4-(PHENYLMETHOXY)- (CAS No. 146204-01-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features make it an attractive candidate for developing novel pharmaceuticals and advanced materials. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its importance in these fields.

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